molecular formula C10H18Cl2N4O B1383405 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride CAS No. 1803598-11-9

3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride

Cat. No.: B1383405
CAS No.: 1803598-11-9
M. Wt: 281.18 g/mol
InChI Key: OJZFKXBPEUTVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride, also known as 4-AP-1-MPD, is a piperidine derivative that has been used in a variety of scientific research applications. It is a white powder that has a melting point of around 225°C. 4-AP-1-MPD has been studied for its ability to modulate a variety of biochemical and physiological pathways, and has been found to be useful for a variety of laboratory experiments.

Scientific Research Applications

Synthesis Processes and Intermediate Formation

  • A key intermediate for TAK-779, a small-molecule nonpeptide CCR5 antagonist, is synthesized through a scalable method using commercially available reagents. This process involves reductive alkylation and alkylation steps leading to a significant yield of the target compound (Hashimoto et al., 2002).

Mechanistic Insights and Chemical Properties

  • Studies revealed that 1,2-dihydropyrazin-2-one derivatives with aminoalkyl groups are beneficial for constructing potent and selective opioid mimetics. These studies help understand the chemical properties and reactions, like catalytic hydrogenation and cyclization mechanisms, of related compounds (Miyazaki et al., 2005).

Pharmacological Applications and Drug Design

  • 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride is involved in the synthesis of various pharmacological agents. These agents target diverse biological activities, such as pain and inflammation treatment, with potential utility in conditions like osteoarthritis and neuropathic pain (Norman, 2012).

  • It's also used in the synthesis of novel magnolol derivatives for treating non-small cell lung cancer (NSCLC). These derivatives exhibit potent antiproliferative activities and can induce cell cycle arrest, apoptosis, and autophagy in cancer cells (Zhao et al., 2020).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to be essential for chiral optimization . This suggests that the compound may interact with its targets in a way that optimizes their chiral properties, potentially leading to changes in their function or activity.

Biochemical Pathways

Given the broad use of piperidine derivatives in pharmaceuticals , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

It is known that piperidine derivatives are used in the synthesis of various pharmaceuticals , suggesting that this compound may have a wide range of potential effects.

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-13-7-4-12-9(10(13)15)14-5-2-8(11)3-6-14;;/h4,7-8H,2-3,5-6,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZFKXBPEUTVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
Reactant of Route 2
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
Reactant of Route 5
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride

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